H-Pro-Phe-Lys-OH
Overview
Description
H-Pro-Phe-Lys-OH is a tetrapeptide composed of the amino acids proline, phenylalanine, and lysine. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Phe-Lys-OH typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the protection of amino groups using groups like tert-butyloxycarbonyl (BOC) or fluorenylmethyloxycarbonyl (FMOC), followed by deprotection and coupling reactions .
In LPPS, the peptide is synthesized in solution, often using mixed anhydrides or activated esters to facilitate the coupling of amino acids. This method can yield high-purity peptides and is suitable for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
H-Pro-Phe-Lys-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the stability of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols or amines .
Scientific Research Applications
H-Pro-Phe-Lys-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Mechanism of Action
The mechanism of action of H-Pro-Phe-Lys-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may exert cytotoxic effects on cancer cells by disrupting cellular processes and inducing apoptosis .
Comparison with Similar Compounds
H-Pro-Phe-Lys-OH can be compared with other similar peptides, such as:
H-Lys-Ala-Val-Gly-OH: Another lysine-containing tetrapeptide with immunoactive properties.
Cyclo(Pro-Pro-Phe-Phe-): A cyclic peptide with enhanced biological activity compared to its linear counterparts.
H-Phe-Lys-EACA-X: Peptides containing 6-aminohexanoic acid with affinity for plasmin.
These compounds share structural similarities but differ in their specific amino acid sequences and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4/c21-11-5-4-9-16(20(27)28)23-19(26)17(13-14-7-2-1-3-8-14)24-18(25)15-10-6-12-22-15/h1-3,7-8,15-17,22H,4-6,9-13,21H2,(H,23,26)(H,24,25)(H,27,28)/t15-,16-,17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRNSCMUXRLHCR-ULQDDVLXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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